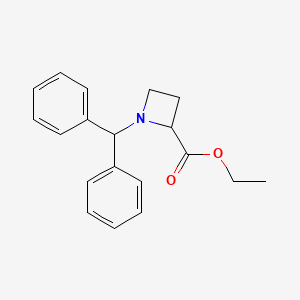

Ethyl 1-benzhydrylazetidine-2-carboxylate

Übersicht

Beschreibung

Ethyl 1-benzhydrylazetidine-2-carboxylate is a chemical compound with the molecular formula C19H21NO2 It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzhydrylazetidine-2-carboxylate typically involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-benzhydrylazetidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 1-benzhydrylazetidine-2-carboxylate exhibits potential as a pharmacological agent due to its structural properties. Its derivatives have been investigated for various biological activities, including analgesic and anti-inflammatory effects.

Analgesic Properties

Research indicates that compounds related to this compound possess analgesic properties. A comparative study highlighted that certain derivatives showed significant analgesic effects, outperforming established drugs like Piroxicam and Meloxicam in specific assays . The mechanism of action is believed to involve modulation of pain pathways, although further studies are needed to elucidate the precise mechanisms.

Anti-inflammatory Effects

In addition to analgesia, derivatives of this compound have demonstrated anti-inflammatory activity. For example, pharmacological tests on related compounds showed moderate anti-inflammatory effects in animal models . This suggests potential therapeutic applications in treating conditions characterized by inflammation.

Agricultural Applications

This compound and its derivatives have been explored for use in agriculture, particularly in plant growth regulation.

Plant Growth Regulants

The compound has been identified as a precursor for synthesizing azetidine-3-carboxylic acid derivatives, which exhibit plant growth regulant properties. These derivatives can selectively sterilize the male parts of plants, making them valuable in controlling plant reproduction and enhancing crop yields . This application is particularly relevant in the development of hybrid crops.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that yield various derivatives with distinct biological activities. The synthetic routes typically include:

- Reaction of benzhydrylamine with epichlorohydrin to form key intermediates.

- Subsequent transformations to introduce carboxylic acid functionalities.

These synthetic pathways not only facilitate the production of this compound but also enable the generation of structurally related compounds with potentially enhanced biological activities .

Pharmacological Testing

A notable case study involved the pharmacological evaluation of a series of this compound derivatives in animal models. The study assessed their analgesic and anti-inflammatory effects compared to standard treatments. Results indicated that some derivatives exhibited superior efficacy, warranting further investigation into their clinical applications .

Agricultural Field Trials

Field trials conducted on crops treated with azetidine derivatives demonstrated significant improvements in yield and reproductive control. These trials provided empirical evidence supporting the use of these compounds as effective plant growth regulators, showcasing their agricultural potential .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of ethyl 1-benzhydrylazetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 1-benzhydrylazetidine-3-carboxylate

- Ethyl 1-benzhydrylazetidine-4-carboxylate

- Ethyl 1-benzhydrylazetidine-5-carboxylate

Uniqueness

Ethyl 1-benzhydrylazetidine-2-carboxylate is unique due to its specific substitution pattern on the azetidine ring

Biologische Aktivität

Ethyl 1-benzhydrylazetidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an azetidine ring, which contributes to its unique biological properties. The synthesis of this compound typically involves the reaction of benzhydrylamine with ethyl 2-oxo-3-azetidinecarboxylate under specific conditions to yield the desired product. Various synthetic methodologies have been explored to optimize yield and purity, as described in several studies .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

- Antimicrobial Activity : Initial studies indicate that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, showing effective inhibition at low concentrations.

- Neuroprotective Effects : Research suggests that this compound may enhance neuroprotection through modulation of the endocannabinoid system, particularly by inhibiting the enzyme ABHD6, which plays a role in the hydrolysis of 2-arachidonoylglycerol (2-AG) . This modulation can lead to increased levels of 2-AG, potentially providing neuroprotective effects in conditions such as traumatic brain injury and neurodegenerative diseases .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific serine hydrolases, particularly ABHD6, which is involved in endocannabinoid metabolism. This inhibition results in enhanced signaling through cannabinoid receptors, contributing to its anti-inflammatory and neuroprotective properties .

- Modulation of Neurotransmitter Release : By affecting endocannabinoid levels, this compound may influence neurotransmitter release in the central nervous system, thereby impacting various physiological processes including pain perception and mood regulation.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Eigenschaften

IUPAC Name |

ethyl 1-benzhydrylazetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-2-22-19(21)17-13-14-20(17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPWBUFVHLNUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344529 | |

| Record name | ethyl 1-benzhydrylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71556-64-4 | |

| Record name | ethyl 1-benzhydrylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.